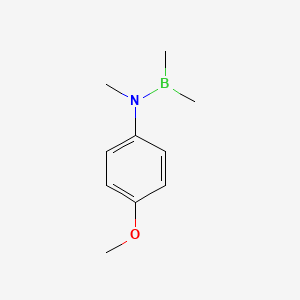
Urea, N'-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(4-methylphenyl)- is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For the compound , the synthetic route might involve the following steps:
Preparation of Isocyanate: The isocyanate precursor can be synthesized by reacting 3,4-dichloroaniline with phosgene under controlled conditions.
Reaction with Amine: The isocyanate is then reacted with 2-hydroxyethylamine and 4-methylaniline to form the desired urea derivative. The reaction is typically carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Urea derivatives can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, urea derivatives are used as intermediates in the synthesis of various organic compounds. They serve as building blocks for the development of pharmaceuticals, agrochemicals, and dyes.
Biology
In biological research, these compounds are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. They are also used in the development of enzyme inhibitors and receptor modulators.
Medicine
In medicine, urea derivatives are explored for their therapeutic potential. They are investigated as potential drugs for treating various diseases, including cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, these compounds are used in the formulation of polymers, resins, and coatings. They also find applications in the production of adhesives, sealants, and plasticizers.
Mécanisme D'action
The mechanism of action of urea derivatives depends on their specific structure and target. Generally, these compounds can interact with biological molecules such as enzymes, receptors, and nucleic acids. The presence of functional groups like hydroxyethyl and dichlorophenyl allows them to form hydrogen bonds, hydrophobic interactions, and covalent bonds with their targets, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(4-chlorophenyl)-
- Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(4-ethylphenyl)-
- Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(4-methoxyphenyl)-
Uniqueness
The uniqueness of urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(4-methylphenyl)- lies in its specific combination of functional groups The presence of both dichlorophenyl and hydroxyethyl groups imparts distinct chemical properties, such as increased hydrophobicity and potential for hydrogen bonding
Propriétés
Numéro CAS |
61293-86-5 |
|---|---|
Formule moléculaire |
C16H16Cl2N2O2 |
Poids moléculaire |
339.2 g/mol |
Nom IUPAC |
3-(3,4-dichlorophenyl)-1-(2-hydroxyethyl)-1-(4-methylphenyl)urea |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-11-2-5-13(6-3-11)20(8-9-21)16(22)19-12-4-7-14(17)15(18)10-12/h2-7,10,21H,8-9H2,1H3,(H,19,22) |
Clé InChI |
JYCPHOUKDWNPGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(CCO)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


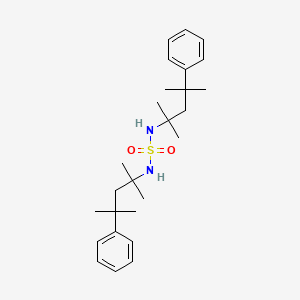
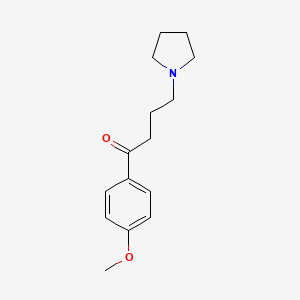
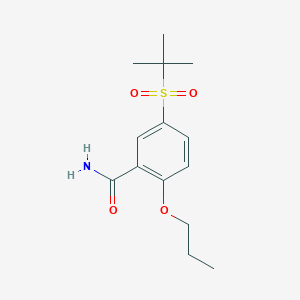

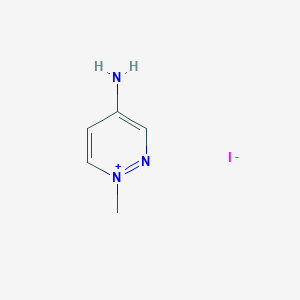

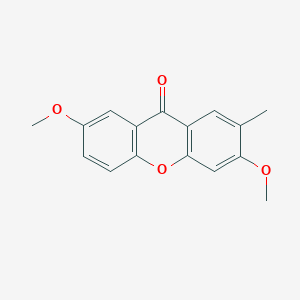


![(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14586564.png)
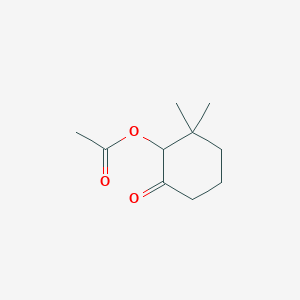

![3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14586575.png)
